

Physicochemical properties of 5-Chloro-2-(phenylethynyl)benzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2-(phenylethynyl)benzaldehyde

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An In-Depth Technical Guide to **5-Chloro-2-(phenylethynyl)benzaldehyde**

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Introduction

5-Chloro-2-(phenylethynyl)benzaldehyde is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and advanced organic synthesis. Its structure, characterized by a benzaldehyde core substituted with a chlorine atom at the 5-position and a phenylethynyl group at the 2-position, presents a unique combination of reactive functional groups. The aldehyde offers a handle for a myriad of classical and contemporary chemical transformations, while the ortho-alkynyl group is a versatile precursor for complex cyclization and annulation reactions.[1][2] Furthermore, the incorporation of a chlorine atom is a strategic choice in drug design, often leading to profound improvements in a molecule's pharmacological profile, a phenomenon sometimes termed the "magic chloro" effect.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and potential applications of this compound, designed for professionals engaged in drug discovery and chemical research.

Synthesis and Mechanism: The Sonogashira Coupling

The most direct and efficient route for the synthesis of **5-Chloro-2-(phenylethynyl)benzaldehyde** is the Sonogashira cross-coupling reaction.^{[5][6]} This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide. The preferred starting material is 2-bromo-5-chlorobenzaldehyde due to the higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed couplings.^[7]

Underlying Principles of the Protocol

The success of the Sonogashira coupling hinges on a dual catalytic system involving palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is crucial for activating the alkyne. An amine base, typically triethylamine, serves both as a base to deprotonate the alkyne and as the solvent. The reaction must be conducted under an inert atmosphere to prevent the oxidative degradation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of similar 2-(phenylethynyl)benzaldehyde derivatives.^[8]

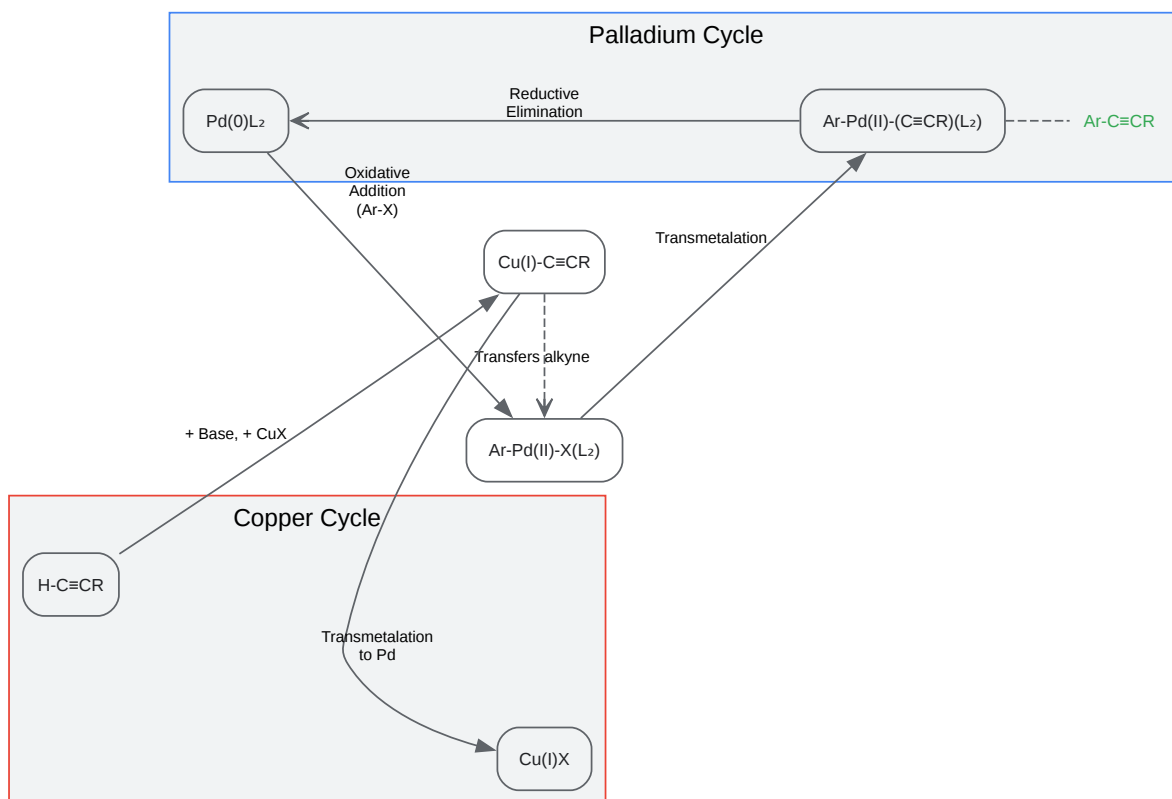
Materials:

- 2-Bromo-5-chlorobenzaldehyde (1.0 eq)
- Phenylacetylene (1.05 eq)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$] (2 mol%)
- Copper(I) iodide (CuI) (1 mol%)
- Triethylamine (NEt_3), anhydrous (sufficient volume for a 0.25 M solution)
- Nitrogen or Argon gas
- Anhydrous ethyl acetate and hexanes for chromatography

Procedure:

- To a dry Schlenk flask, add 2-bromo-5-chlorobenzaldehyde, $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 eq), and CuI (0.01 eq).
- Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
- Add anhydrous triethylamine via syringe to dissolve the solids.
- To the stirring solution, add phenylacetylene dropwise via syringe.
- Heat the reaction mixture to 50 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 3-6 hours).
- Upon completion, cool the reaction mixture to room temperature and quench with distilled water.
- Extract the product into ethyl acetate (3 x 50 mL for a 20 mmol scale reaction).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
- Purify the residue by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 98:2) to afford pure **5-Chloro-2-(phenylethynyl)benzaldehyde**.

Catalytic Cycle Visualization



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Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its core properties can be summarized. Further characteristics such as melting point, boiling point, and solubility would require experimental determination.

Property	Value	Reference
Compound Name	5-Chloro-2-(phenylethynyl)benzaldehyde	-
CAS Number	1186603-47-3	[9]
Molecular Formula	C ₁₅ H ₉ ClO	[9]
Molecular Weight	240.68 g/mol	[9]
Appearance	Predicted to be a pale yellow solid or oil	-
Solubility	Predicted to be soluble in common organic solvents (e.g., CH ₂ Cl ₂ , THF, EtOAc) and poorly soluble in water.	-

Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[8][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on data from 2-(phenylethynyl)benzaldehyde and 5-fluoro-2-(phenylethynyl)benzaldehyde, with adjustments for the electronic influence of the chlorine atom.[8]

¹ H NMR (Predicted)	δ (ppm)	Multiplicity	Protons
Aldehyde-H	~10.6	s	1H
Aromatic-H	~7.9	d	1H
Aromatic-H	~7.6	m	3H
Aromatic-H (Phenyl)	~7.4	m	3H

¹³ C NMR (Predicted)	δ (ppm)
C=O	~191.0
Aromatic C-Cl	~138.0
Aromatic CH	~135.5, 133.5, 132.0, 129.5, 129.0, 128.8
Aromatic C (quaternary)	~126.5, 122.0
Alkyne C	~96.5, 84.0

Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
Aldehyde C-H Stretch	~2850 and ~2750	Medium
C≡C Stretch (Alkyne)	~2220	Medium-Weak
C=O Stretch (Aromatic Aldehyde)	~1705	Strong
C=C Stretch (Aromatic)	~1600, ~1480	Medium
C-Cl Stretch	~750	Strong

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated:

- Molecular Ion (M⁺): A prominent peak at m/z = 240.
- Isotope Peak (M+2)⁺: A peak at m/z = 242 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.
- [M-H]⁺: A peak at m/z = 239, corresponding to the loss of the aldehydic proton.
- [M-CHO]⁺: A peak at m/z = 211, from the loss of the formyl group.

- $[C_6H_5]^+$: A peak at $m/z = 77$, corresponding to the phenyl cation, which is often a stable and abundant fragment.

Reactivity and Potential Applications

Chemical Reactivity

The ortho-alkynyl benzaldehyde moiety is a powerful synthon for constructing complex molecular architectures. The aldehyde can be used as a handle for reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents. Concurrently, the alkyne can participate in a variety of metal-catalyzed and pericyclic reactions. This dual reactivity enables powerful tandem transformations where an initial reaction at the aldehyde can be followed by an intramolecular cyclization involving the alkyne. For example, gold-catalyzed reactions of ortho-alkynyl benzaldehydes with alkenes can lead to the formation of functionalized seven-membered rings.^[1]

5-Chloro-2-(phenylethynyl)benzaldehyde

[Au(I)] Catalyst,
+ Alkene

[Au]-Activated Intermediate

[4+2] Cycloaddition
& Ring Expansion

Benz[7]annulene Derivative

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Caption: A potential gold-catalyzed transformation of the title compound.

Applications in Drug Discovery

The strategic placement of chlorine atoms in drug candidates is a well-established tactic in medicinal chemistry.^[12] The "magic chloro" effect refers to the often dramatic and positive

impact of chlorine substitution on a molecule's biological activity and pharmacokinetic properties.[3][4][13]

Key Contributions of the Chloro Substituent:

- **Increased Potency:** The chlorine atom can engage in favorable halogen bonding interactions within a protein's active site, enhancing binding affinity.[13]
- **Modulation of Lipophilicity:** Chlorine increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
- **Metabolic Stability:** The C-Cl bond is strong and not easily metabolized. Placing a chlorine atom at a site susceptible to oxidative metabolism (like an aromatic C-H bond) can block this pathway, thereby increasing the drug's half-life.[3]

Given these principles, **5-Chloro-2-(phenylethynyl)benzaldehyde** serves as a valuable building block for creating libraries of compounds for high-throughput screening. The core scaffold is amenable to diversification at the aldehyde and alkyne positions, while the chlorine atom provides a metabolic block and a potential binding anchor.

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